molecular formula C13H10BrNO2 B14360819 N-(2-Bromophenyl)-N-hydroxybenzamide CAS No. 90493-81-5

N-(2-Bromophenyl)-N-hydroxybenzamide

Cat. No.: B14360819
CAS No.: 90493-81-5
M. Wt: 292.13 g/mol
InChI Key: ARHQJJTXIWBVTC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N-hydroxybenzamide typically involves the reaction of 2-bromobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of N-(2-Bromophenyl)benzamide.

    Reduction: Formation of N-(2-Hydroxyphenyl)-N-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Bromophenyl)-N-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N-hydroxybenzamide
  • N-(2-Fluorophenyl)-N-hydroxybenzamide
  • N-(2-Iodophenyl)-N-hydroxybenzamide

Uniqueness

N-(2-Bromophenyl)-N-hydroxybenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

90493-81-5

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

N-(2-bromophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C13H10BrNO2/c14-11-8-4-5-9-12(11)15(17)13(16)10-6-2-1-3-7-10/h1-9,17H

InChI Key

ARHQJJTXIWBVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2Br)O

Origin of Product

United States

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